Methyl 4-(butylcarbamoyl)benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing Methyl 4-(butylcarbamoyl)benzoate involves the Ritter reaction. In this process, Methyl 4-cyanobenzoate is reacted with tert-butyl acetate in the presence of acetic acid and concentrated sulfuric acid . The reaction is carried out in a three-necked round-bottomed flask equipped with an overhead mechanical stirrer, nitrogen inlet, and temperature probe. The reaction mixture is stirred at a rate of 300 to 350 rpm and maintained at a temperature below 30°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for scalability and efficiency, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(butylcarbamoyl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(butylcarbamoyl)benzoate has diverse applications in scientific research:
Mechanism of Action
Methyl 4-(butylcarbamoyl)benzoate can be compared with other benzoic acid esters, such as Methyl 4-(tert-butylcarbamoyl)benzoate . While both compounds share similar structural features, their reactivity and applications may differ due to variations in their substituent groups . The unique properties of this compound, such as its specific reactivity and stability, make it suitable for particular applications in research and industry .
Comparison with Similar Compounds
- Methyl 4-(tert-butylcarbamoyl)benzoate
- Ethyl 4-(butylcarbamoyl)benzoate
- Propyl 4-(butylcarbamoyl)benzoate
Properties
IUPAC Name |
methyl 4-(butylcarbamoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-9-14-12(15)10-5-7-11(8-6-10)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOAFYYWYCMMTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589376 | |
Record name | Methyl 4-(butylcarbamoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100610-03-5 | |
Record name | Methyl 4-(butylcarbamoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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